Leptomerine
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Overview
Description
Leptomerine is an alkaloid isolated from the stems of Esenbeckia leiocarpa, a plant belonging to the Rutaceae family . It has been identified as N-methyl-2-propyl-4-quinolone . This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leptomerine can be synthesized through various chemical reactions involving quinolone derivatives. The synthesis typically involves the methylation of 2-propyl-4-quinolone using methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Esenbeckia leiocarpa. The process includes bioactivity-guided fractionation of ethanol extracts, followed by purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions: Leptomerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinolone ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinolone derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: Substituted quinolone derivatives with different functional groups.
Scientific Research Applications
Leptomerine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various quinolone derivatives.
Biology: Studied for its potential biological activities, including anticholinesterase activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Leptomerine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, which is beneficial in conditions such as Alzheimer’s disease. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Skimmianine: Another quinolone alkaloid with lower acetylcholinesterase inhibitory activity.
Kokusaginine: A quinolone alkaloid with moderate acetylcholinesterase inhibitory activity.
Maculine: A quinolone alkaloid with similar biological activities but lower potency compared to leptomerine.
This compound’s unique structure and potent biological activity make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-methyl-2-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLDHNLTJDYEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC=C2N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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